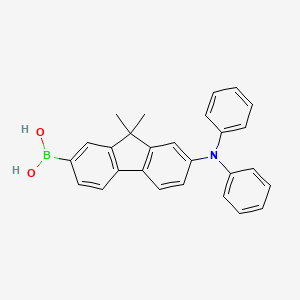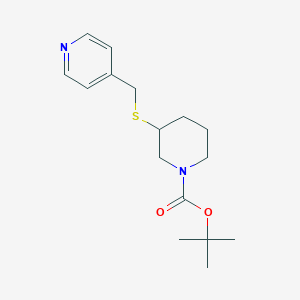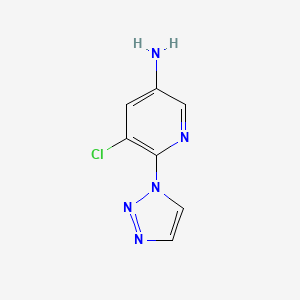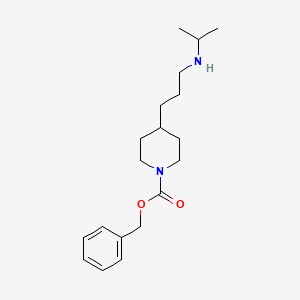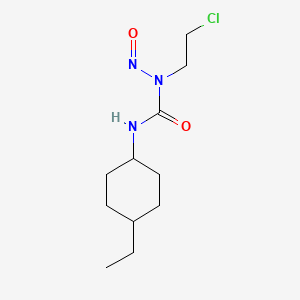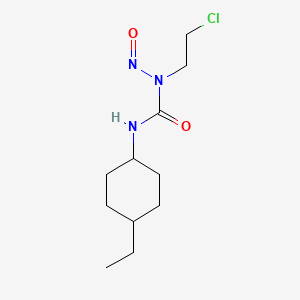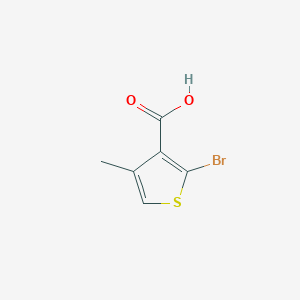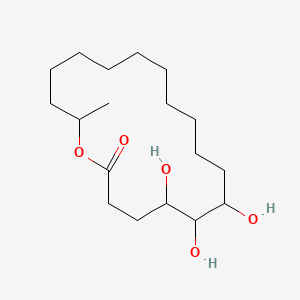
Oxacyclooctadecan-2-one, 5,6,7-trihydroxy-18-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one is a complex organic compound with the molecular formula C18H34O5. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a cyclic ether.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one typically involves multi-step organic reactionsSpecific reagents and catalysts are used to ensure the selective addition of functional groups at the desired positions .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis. The process would involve optimizing reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of functional groups on chemical reactivity.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the context of its antioxidant properties.
Mechanism of Action
The mechanism by which 5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one: Unique due to its specific arrangement of hydroxyl groups and cyclic ether structure.
5,6,7-Trihydroxy-18-methyloxacyclooctadecan-3-one: Similar structure but with a different position of the carbonyl group.
5,6,7-Trihydroxy-18-methyloxacyclooctadecan-4-one: Another similar compound with variations in functional group positions.
Uniqueness
The uniqueness of 5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
52461-08-2 |
|---|---|
Molecular Formula |
C18H34O5 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
5,6,7-trihydroxy-18-methyl-oxacyclooctadecan-2-one |
InChI |
InChI=1S/C18H34O5/c1-14-10-8-6-4-2-3-5-7-9-11-15(19)18(22)16(20)12-13-17(21)23-14/h14-16,18-20,22H,2-13H2,1H3 |
InChI Key |
DMJJBRBTLBZJOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCCCC(C(C(CCC(=O)O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



